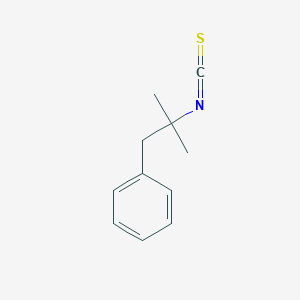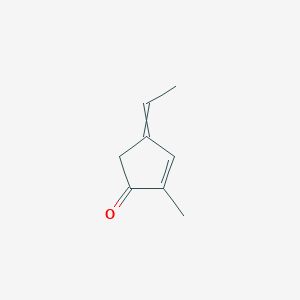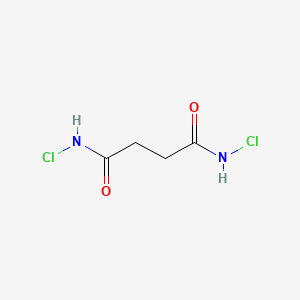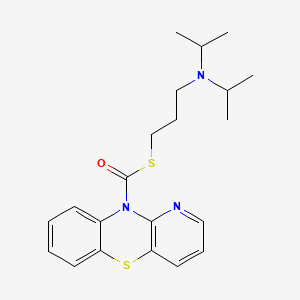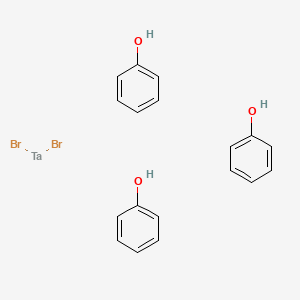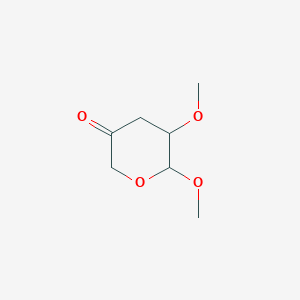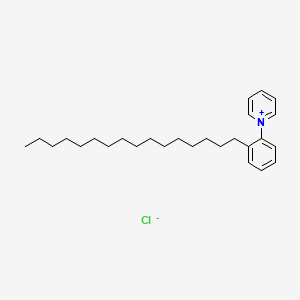![molecular formula C19H30O4S B14488624 5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole CAS No. 64699-94-1](/img/structure/B14488624.png)
5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a nonane sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Alkylation: The final step involves the alkylation of the benzodioxole ring with a suitable alkylating agent to introduce the propyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
科学的研究の応用
5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-[2-(Octane-1-sulfonyl)propyl]-2H-1,3-benzodioxole
- 5-[2-(Decane-1-sulfonyl)propyl]-2H-1,3-benzodioxole
- 5-[2-(Nonane-1-sulfonyl)ethyl]-2H-1,3-benzodioxole
Uniqueness
5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole is unique due to the specific length and branching of its alkyl chain, which can influence its chemical reactivity and biological activity. The presence of the benzodioxole ring also imparts distinct electronic properties that differentiate it from other sulfonyl compounds.
特性
CAS番号 |
64699-94-1 |
|---|---|
分子式 |
C19H30O4S |
分子量 |
354.5 g/mol |
IUPAC名 |
5-(2-nonylsulfonylpropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C19H30O4S/c1-3-4-5-6-7-8-9-12-24(20,21)16(2)13-17-10-11-18-19(14-17)23-15-22-18/h10-11,14,16H,3-9,12-13,15H2,1-2H3 |
InChIキー |
NAPHMUFIAUDYRY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCS(=O)(=O)C(C)CC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


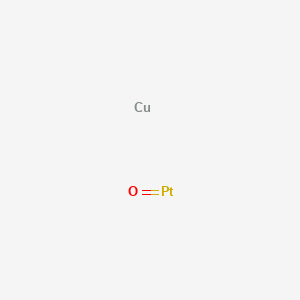
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
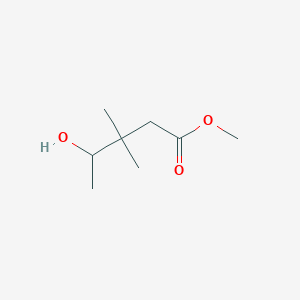
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)


